(S)-5',8'-dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione
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Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the precise structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
The compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) would be determined .Scientific Research Applications
Biological Activities and Pharmacological Applications
Formyl Peptide Receptor Modulators : Compounds containing the imidazolidine-2,4-dione moiety have been investigated as modulators of formyl peptide receptors (FPRs), which play a crucial role in mediating leukocyte activation during inflammation. These modulators, particularly focusing on FPR1 antagonists and FPR2 agonists, demonstrate significant anti-inflammatory effects, with potential applications in treating inflammatory lung diseases, ischemia-reperfusion injury, sepsis, inflammatory bowel disease, and wound healing (Tsai et al., 2016).
Antioxidant Activities : Spirocyclic derivatives, which share structural similarities with the compound of interest, have shown a wide range of antioxidant activities. These activities are crucial for combating oxidative stress involved in the progression of numerous diseases such as cancer, diabetes, and neurodegenerative diseases. The antioxidant profile of spiro compounds has been linked to their structural features, including the presence of oxygen atoms and phenolic groups, indicating the potential of the compound to act as an antioxidant (Acosta-Quiroga et al., 2021).
Anticancer and Antimicrobial Properties : The naphthalene framework, part of the compound's structure, has been associated with a variety of biological activities, including anticancer and antimicrobial effects. Naphthalene derivatives have been found to interact with biological macromolecules, such as DNA and enzymes, showcasing their potential in medicinal applications. This suggests that the compound could be explored for its anticancer and antimicrobial properties (Huo-Hui Gong et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3S)-5,8-dimethoxyspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-19-10-3-4-11(20-2)9-7-14(6-5-8(9)10)12(17)15-13(18)16-14/h3-4H,5-7H2,1-2H3,(H2,15,16,17,18)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOOVOFFZQZCBW-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC3(CC2=C(C=C1)OC)C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2CC[C@]3(CC2=C(C=C1)OC)C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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